Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)-
Brand Name: Vulcanchem
CAS No.: 23554-63-4
VCID: VC17994043
InChI: InChI=1S/C23H18FNO/c24-15-23(26)25(22-14-6-10-18-8-2-4-13-21(18)22)16-19-11-5-9-17-7-1-3-12-20(17)19/h1-14H,15-16H2
SMILES:
Molecular Formula: C23H18FNO
Molecular Weight: 343.4 g/mol

Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)-

CAS No.: 23554-63-4

Cat. No.: VC17994043

Molecular Formula: C23H18FNO

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- - 23554-63-4

Specification

CAS No. 23554-63-4
Molecular Formula C23H18FNO
Molecular Weight 343.4 g/mol
IUPAC Name 2-fluoro-N-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)acetamide
Standard InChI InChI=1S/C23H18FNO/c24-15-23(26)25(22-14-6-10-18-8-2-4-13-21(18)22)16-19-11-5-9-17-7-1-3-12-20(17)19/h1-14H,15-16H2
Standard InChI Key ACHWNKJCPXBEEH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC4=CC=CC=C43)C(=O)CF

Introduction

Molecular Architecture and Structural Characteristics

Core Structure and Substituent Analysis

The compound’s backbone consists of an acetamide group (CH3CONH2\text{CH}_3\text{CONH}_2) modified by two naphthyl moieties and a fluorine atom. The N-1-naphthyl and N-(1-naphthylmethyl) groups introduce significant steric bulk, while the 2-fluoro substitution on the acetamide chain may influence electronic properties. Comparative analysis with simpler naphthaleneacetamides, such as 1-naphthaleneacetamide (CAS 86-86-2), reveals that naphthyl substituents enhance lipophilicity and aromatic stacking potential, which are critical for interactions in biological systems .

Stereoelectronic Effects

The fluorine atom at the 2-position likely alters the electron density of the acetamide carbonyl group, potentially increasing its electrophilicity. This modification mirrors trends observed in fluorinated pharmaceuticals, where fluorine enhances metabolic stability and binding affinity . Computational modeling of analogous structures, such as NN-{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-[1-(2-hydroxybenzoyl)piperidin-4-ylidene]acetamide, demonstrates that fluorination near amide groups can reduce oxidative metabolism in human liver microsomes .

Synthetic Routes and Methodological Considerations

Proposed Synthesis Pathways

While no direct synthesis of this compound is documented, its structure suggests a multi-step approach involving:

  • Naphthylamine Functionalization: Introduction of the 1-naphthylmethyl group via alkylation of 1-naphthylamine using 1-(chloromethyl)naphthalene.

  • Fluoroacetylation: Coupling the secondary amine with 2-fluoroacetyl chloride under Schotten-Baumann conditions. This method aligns with protocols used for synthesizing NN-(4-fluorophenyl)-NN-isopropyl-2-(methylsulfonyl)acetamide, where acyl chlorides react with amines in the presence of triethylamine .

Challenges in Purification and Characterization

The steric hindrance from dual naphthyl groups may complicate crystallization, necessitating advanced techniques such as high-performance liquid chromatography (HPLC) or recrystallization from polar aprotic solvents. X-ray crystallography of related compounds, like NN-(4-fluorophenyl)-NN-isopropyl-2-(methylsulfonyl)acetamide, reveals planar amide groups and dihedral angles influenced by substituents , suggesting similar conformational rigidity in the target compound.

Physicochemical Properties and Stability

Predicted Physical Properties

Extrapolating from structurally similar compounds:

  • Melting Point: Estimated between 180–200°C, based on 1-naphthaleneacetamide (180–183°C) .

  • Solubility: Low aqueous solubility due to aromatic rings; moderate solubility in dimethyl sulfoxide (DMSO) or methanol .

  • Lipophilicity: High logP value (>3.5) due to naphthyl groups, favoring membrane permeability.

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